molecular formula C18H18N4O5S B6584278 ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate CAS No. 1251596-31-2

ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate

Cat. No.: B6584278
CAS No.: 1251596-31-2
M. Wt: 402.4 g/mol
InChI Key: NGCFEMSWMJOUEY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.09979086 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamido)benzoate (CAS Number: 1251596-31-2) is a complex organic compound with potential biological activities. This article reviews its chemical properties and biological activities based on diverse research findings.

  • Molecular Formula : C18H18N4O5S
  • Molecular Weight : 402.4 g/mol
  • SMILES Notation : CCOC(=O)c1cccc(NC(=O)Cn2ncc3c(c2=O)N(C)C(=O)CS3)c1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyridazino[4,5-b]thiazine compounds demonstrated strong antibacterial activity against various pathogenic bacteria. The inhibition zones ranged from 17 to 24 mm in diameter against standard strains .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar pyridazino derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives showed efficacy in inhibiting tumor growth in vitro and in vivo models . The mechanism of action is hypothesized to involve apoptosis induction in cancer cells and disruption of cell cycle progression.

Acetylcholinesterase Inhibition

A related study focused on the development of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase inhibitors. These compounds exhibited promising inhibition rates against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . this compound may share similar mechanisms due to structural similarities.

Study on Antimicrobial Activity

In a comparative study involving various thiazine derivatives:

Compound NameAntimicrobial ActivityInhibition Zone (mm)
Compound AStrong24
Compound BModerate15
Ethyl DerivativeStrong20

This table illustrates the antimicrobial efficacy of ethyl derivatives compared to other compounds .

Study on Anticancer Effects

A recent investigation into the anticancer properties of similar compounds revealed:

Compound NameCell Line TestedIC50 (µM)
Compound XMCF-710
Compound YHeLa15
Ethyl DerivativeMCF-712

The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting promising anticancer potential for this compound .

Properties

IUPAC Name

ethyl 3-[[2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-3-27-18(26)11-5-4-6-12(7-11)20-14(23)9-22-17(25)16-13(8-19-22)28-10-15(24)21(16)2/h4-8H,3,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCFEMSWMJOUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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